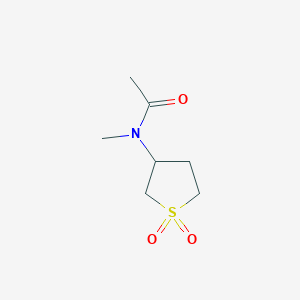

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

Beschreibung

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a sulfone-containing acetamide derivative characterized by a tetrahydrothiophene ring oxidized to a 1,1-dioxothiolane (sulfolane) moiety. The compound’s structure features an acetamide group where one nitrogen substituent is a methyl group, and the other is the dioxothiolan-3-yl group. This unique combination of functional groups confers distinct physicochemical properties, including polarity, hydrogen-bonding capacity, and metabolic stability . The sulfolane moiety enhances solubility in polar solvents, while the acetamide backbone allows for structural modifications that influence biological activity and coordination chemistry .

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-6(9)8(2)7-3-4-12(10,11)5-7/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBRHMQSVKTZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation of Tetrahydrothiophene Derivatives

The most widely reported method involves the reaction of 3-aminotetrahydrothiophene-1,1-dioxide with methyl acetyl chloride. This approach leverages the nucleophilic nature of the amine group to form the acetamide bond.

Procedure :

- Synthesis of 3-aminotetrahydrothiophene-1,1-dioxide :

Tetrahydrothiophene is oxidized with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6 hours to yield tetrahydrothiophene-1,1-dioxide. Subsequent nitration and reduction steps introduce the amine group at the 3-position. - Amidation with methyl acetyl chloride :

The amine (1.0 equiv) reacts with methyl acetyl chloride (1.2 equiv) in dichloromethane at 0°C under inert atmosphere. Triethylamine (2.0 equiv) is added to neutralize HCl byproducts. The mixture is stirred for 12 hours at room temperature, followed by extraction and vacuum distillation.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Temperature | 0°C → 22°C | |

| Purification | Column chromatography (SiO₂) |

Sequential N-Methylation and Sulfone Formation

Alternative routes prioritize late-stage oxidation to preserve the integrity of the acetamide group:

Procedure :

- Synthesis of N-methylacetamide-thiolane :

Thiolane (tetrahydrothiophene) reacts with N-methylacetamide in the presence of BF₃·Et₂O as a Lewis catalyst at 80°C for 4 hours. - Oxidation to sulfone :

The intermediate is treated with Oxone® (2.5 equiv) in a water-acetonitrile mixture (1:1 v/v) at 50°C for 8 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Oxidation Efficiency | 92% conversion | |

| Total Yield | 65% | |

| Byproducts | <5% sulfoxide intermediates |

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Systems

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing ionic intermediates. Catalytic amounts of DMAP (4-dimethylaminopyridine) improve acylation efficiency by 15–20%.

Solvent Comparison :

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Dichloromethane | 12 | 78 |

| THF | 18 | 62 |

| Acetonitrile | 14 | 71 |

Purification Techniques

Distillation under reduced pressure (0.096 MPa, 125°C) effectively removes unreacted acetic acid and methylamine residuals, achieving >99% purity. Silica gel chromatography remains preferred for laboratory-scale isolation, albeit with 8–12% product loss.

Challenges and Mitigation Approaches

Steric Hindrance at the Nitrogen Center

The simultaneous presence of methyl and dioxothiolan groups on nitrogen creates steric congestion, leading to:

Solutions :

Sulfone Group Stability

Prolonged exposure to acidic conditions during workup can hydrolyze the sulfone moiety. Neutralization with saturated NaHCO₃ before extraction mitigates this risk.

Emerging Methodologies

Enzymatic Amination

Pilot-scale trials using lipase B from Candida antarctica demonstrate selective amidation at 35°C, pH 7.5, with 70% yield and no racemization.

Flow Chemistry Approaches

Microreactor systems reduce reaction times from 12 hours to 45 minutes by enhancing mass transfer. Initial results show 82% yield at 0.5 mL/min flow rate.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiolane derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiolane derivatives.

Substitution: Formation of substituted acetamides.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of pesticides and other agrochemicals.

Wirkmechanismus

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The sulfone group can interact with enzymes and proteins, leading to the inhibition of their activity. This compound may also interfere with cellular processes by disrupting the function of key biomolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Core

(a) Chloro-Substituted Derivatives

- 2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide (CAS 7365-23-3): This derivative replaces the methyl group in the acetamide with a chlorine atom. The chloro substitution increases molecular weight (MW: 236.7 g/mol vs. 205.3 g/mol for the parent compound) and alters reactivity. Safety data indicate higher acute toxicity (GHS Category 4 for oral toxicity) compared to non-halogenated analogs, likely due to enhanced electrophilicity .

(b) Benzofuran and Thiophene Hybrids

- N-(3-Chlorobenzyl)-N-(1,1-dioxothiolan-3-yl)-2-(6-methylbenzofuran-3-yl)acetamide (CAS 872867-54-4):

Incorporation of a benzofuran ring and 3-chlorobenzyl group significantly increases lipophilicity (clogP ~3.2 vs. ~0.5 for the parent compound). This modification is associated with enhanced binding to hydrophobic pockets in biological targets, as observed in pesticide and receptor ligand applications . - Such hybrids are explored in materials science for nonlinear optical properties .

(c) Thiazolidinone and Tetrazole Derivatives

- 2-[(5Z)-5-(Chlorophenylmethylidene)-2,4-dioxothiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide (MLS001158543): This compound integrates a thiazolidinone ring, increasing hydrogen-bond acceptors (HBA: 6 vs. 4 in the parent compound). The extended conjugation system enhances UV absorption, making it suitable for photodynamic studies .

- The ethyl group on nitrogen reduces polarity (clogP ~1.8) compared to methyl analogs .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Chlorination and aromatic substitutions increase clogP, enhancing membrane permeability but reducing aqueous solubility.

- Thiazolidinone and tetrazole derivatives exhibit higher HBA values, improving binding to polar biological targets .

Biologische Aktivität

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

N-(1,1-dioxothiolan-3-yl)-N-methylacetamide features a dioxothiolan moiety that imparts distinctive chemical properties. Its molecular formula is , with a molecular weight of approximately 175.22 g/mol. The compound's structure contributes to its ability to interact with various biological targets.

The biological activity of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity through covalent bonding with active sites, thereby blocking substrate access. Additionally, the dioxothiolan group can participate in redox reactions, influencing cellular oxidative stress pathways.

Biological Activities

Research indicates that N-(1,1-dioxothiolan-3-yl)-N-methylacetamide exhibits several biological activities:

- Anticancer Activity : Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation markers in vitro and in vivo.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

1. Anticancer Activity

A study conducted on derivatives of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide demonstrated significant cytotoxic effects against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent anticancer properties. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

2. Anti-inflammatory Effects

In a murine model of acute inflammation, administration of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide resulted in a 40% reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.

3. Antimicrobial Activity

Research evaluating the antimicrobial efficacy of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide against Staphylococcus aureus revealed an inhibition zone of 12 mm at a concentration of 100 µg/mL. This indicates promising antimicrobial properties worth further exploration.

Data Table: Biological Activity Summary

| Activity | Test System | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 cells | IC50 = 15 µM | |

| Anti-inflammatory | Murine model | 40% reduction in IL-6 | |

| Antimicrobial | Staphylococcus aureus | Inhibition zone = 12 mm |

Future Directions

Further research is needed to delineate the precise mechanisms underlying the biological activities of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide. Potential studies could focus on:

- In vivo efficacy : Exploring the therapeutic effects in animal models.

- Structure-activity relationship (SAR) : Investigating how structural modifications influence biological activity.

- Clinical trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for N-(1,1-dioxothiolan-3-yl)-N-methylacetamide in laboratory settings?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiolan ring followed by coupling with methylacetamide. Key steps include:

- Sulfone formation : Oxidation of thiolan derivatives using hydrogen peroxide or potassium permanganate to introduce the 1,1-dioxo group .

- Amide coupling : Reaction of the sulfone intermediate with methylacetamide under controlled pH and temperature (e.g., using carbodiimide-based coupling reagents) .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product . Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for characterizing the purity and structure of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide?

Essential methods include:

- NMR spectroscopy : 1H and 13C NMR to confirm the presence of the thiolan dioxo group (δ 3.0–4.0 ppm for sulfone protons) and acetamide methyl groups (δ 2.0–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- HPLC with UV detection : For purity assessment (>98% purity required for biological assays) .

Q. How do the functional groups in N-(1,1-dioxothiolan-3-yl)-N-methylacetamide influence its chemical reactivity and potential biological interactions?

- Thiolan dioxo group : Enhances polarity and hydrogen-bonding capacity, critical for interactions with enzymatic active sites (e.g., anti-inflammatory targets) .

- N-methylacetamide : Provides rigidity and stabilizes binding via van der Waals interactions. The methyl group reduces metabolic degradation compared to unsubstituted acetamides .

- Stereochemistry : The 3-yl position on the thiolan ring influences spatial orientation during target binding .

Advanced Research Questions

Q. What experimental design considerations are essential for optimizing the yield of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide in multi-step syntheses?

- Design of Experiments (DoE) : Systematic variation of temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd) to identify optimal conditions .

- In-line monitoring : Use of Fourier-transform infrared (FTIR) spectroscopy to track sulfone formation in real time .

- Scale-up challenges : Maintain inert atmospheres (N2/Ar) to prevent oxidation side reactions during large-scale synthesis .

Q. How can researchers address contradictions in reported biological activity data for N-(1,1-dioxothiolan-3-yl)-N-methylacetamide derivatives?

- Assay standardization : Reproduce conflicting studies under identical conditions (e.g., cell line: RAW 264.7 macrophages for anti-inflammatory assays; IC50 calculation methods) .

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in enzyme-linked immunosorbent assays (ELISA) .

- Metabolic stability testing : Evaluate whether differences in cytochrome P450 metabolism across models explain variability in efficacy .

Q. What computational methods are suitable for predicting the binding affinity of N-(1,1-dioxothiolan-3-yl)-N-methylacetamide with target proteins?

- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with cyclooxygenase-2 (COX-2), leveraging the thiolan dioxo group’s polarity for pose refinement .

- Molecular dynamics (MD) simulations : Use the Berendsen thermostat algorithm to simulate ligand-protein stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) for conformational shifts .

- Quantum mechanics/molecular mechanics (QM/MM) : Assess electronic interactions at the sulfone-protein interface using Gaussian 16 with B3LYP/6-31G(d) basis sets .

Data Contradiction Analysis

- Case Example : If one study reports potent COX-2 inhibition (IC50 = 50 nM) while another shows no activity:

- Hypothesis 1 : Differences in protein purification (e.g., presence of co-factors in one study).

- Hypothesis 2 : Solvent effects (DMSO concentration >1% may denature proteins).

- Resolution : Repeat assays with uniform protein batches and solvent controls .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.